molecular formula C12H7F2NO3 B1388408 6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1204296-90-1

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1388408
M. Wt: 251.18 g/mol
InChI Key: YZZSXQYEQFSNHH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

6-(2,4-difluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-6-1-2-7(9(14)5-6)10-4-3-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZSXQYEQFSNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
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6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
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6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
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Reactant of Route 5
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-(2,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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